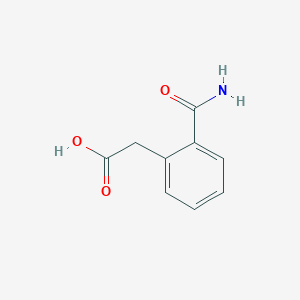

2-(2-Carbamoylphenyl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Carbamoylphenyl)acetic acid: is an organic compound with the molecular formula C₉H₉NO₃. It is a derivative of acetic acid where the acetic acid moiety is substituted with a 2-carbamoylphenyl group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-(2-Carbamoylphenyl)acetic acid typically begins with commercially available starting materials such as 2-nitrobenzaldehyde and glycine.

Reaction Steps:

Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yields and purity of the product.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

化学反应分析

Types of Reactions:

Oxidation: 2-(2-Carbamoylphenyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the carbamoyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include hydrogen gas with palladium catalyst and lithium aluminum hydride.

Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields amines.

科学研究应用

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that 2-(2-Carbamoylphenyl)acetic acid exhibits significant anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory process. This property positions it as a potential candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties in animal models. Studies show that it can effectively reduce pain responses, making it a subject of interest for pain management therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it inhibits the growth of certain bacterial strains, indicating potential uses in developing new antibiotics or antimicrobial agents.

Pharmacological Insights

Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its ability to modulate inflammatory pathways. It inhibits the synthesis of pro-inflammatory mediators, thereby reducing inflammation and associated pain.

Case Studies

- Inflammation Model Studies : In a study published in PubMed, researchers used an animal model to evaluate the anti-inflammatory effects of this compound. The results indicated a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

- Pain Management Trials : Another study assessed the analgesic effects of this compound in a formalin-induced pain model. The findings demonstrated a marked decrease in pain scores, supporting its potential application in clinical pain management .

Material Science Applications

Polymer Chemistry

Beyond biological applications, this compound is being explored for its utility in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and analgesic drug development | Significant reduction in inflammation and pain |

| Pharmacology | Antimicrobial agent | Inhibits growth of specific bacterial strains |

| Material Science | Polymer additive | Improves thermal stability and mechanical properties |

作用机制

Molecular Targets and Pathways:

- The mechanism of action of 2-(2-Carbamoylphenyl)acetic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

相似化合物的比较

2-(2-Hydroxyphenyl)acetic acid: Similar in structure but with a hydroxyl group instead of a carbamoyl group.

2-(2-Aminophenyl)acetic acid: Similar in structure but with an amino group instead of a carbamoyl group.

Uniqueness:

- The presence of the carbamoyl group in 2-(2-Carbamoylphenyl)acetic acid imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is reflected in its specific reactivity and applications in various fields of research.

生物活性

2-(2-Carbamoylphenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamoyl group attached to a phenyl ring, which influences its biological activity. The compound's molecular formula is C10H11NO3, and it possesses both acidic and amide functionalities that may contribute to its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings related to its activity against different cancer cell lines and its mechanism of action.

In Vitro Anti-Proliferative Activity

Recent studies have evaluated the anti-proliferative effects of this compound using the National Cancer Institute (NCI) 60 cell line panel. The compound was tested at an initial concentration of 10 μM, and the results indicated varying degrees of inhibition across different cancer types:

| Cancer Type | Cell Line | % Growth Inhibition |

|---|---|---|

| Leukemia | RPMI-8226 | 92.72% |

| Non-Small Cell Lung | NCI-H522 | 94.57% |

| Colon | HCT-15 | 98.05% |

| CNS Cancer | SNB-75 | 80.85% |

| Melanoma | MDA-MB-43 | 95.29% |

| Ovarian | OVCAR-4 | 96.33% |

| Renal | A498 | 81.27% |

| Breast | T-47D | 89.47% |

These results demonstrate that this compound exhibits significant anti-proliferative activity against various cancer cell lines, particularly in leukemia and colon cancer models .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes linked to cancer progression and inflammation. Preliminary data suggest that the compound may interact with cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis and inflammation .

Enzyme Inhibition

Inhibition assays have indicated that this compound may act as a competitive inhibitor for COX enzymes, potentially leading to reduced inflammation and tumorigenesis in various models . Further studies are necessary to elucidate the precise molecular targets involved.

Case Studies

- Anti-Cancer Activity : A study conducted on the NCI 60 cell line panel highlighted the compound's potential as a therapeutic agent against multiple types of cancer. The findings suggest that further development could lead to new treatment options for resistant cancer types.

- Inflammation Models : In vivo studies have shown that administration of this compound in animal models led to significant reductions in inflammatory markers, suggesting its utility as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Carbamoylphenyl)acetic acid, and what factors influence reaction efficiency and purity?

Methodological Answer: Synthesis typically involves functionalization of phenylacetic acid derivatives. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid achieves regioselective substitution (yield: ~84%) . Key factors include:

- Reagent stoichiometry : Excess bromine may lead to di-substitution byproducts.

- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., oxidation) .

- Purification : Column chromatography or recrystallization from acetone/water mixtures improves purity (e.g., 95–99.8% purity achieved via gradient elution) .

Q. How can researchers optimize purification methods for this compound to achieve high yields and minimal by-products?

Methodological Answer:

- Chromatographic techniques : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) to separate carbamoyl derivatives from unreacted starting materials .

- Crystallization : Solvent systems like acetone-water (4:1 v/v) yield high-purity crystals (>99% purity) by exploiting solubility differences .

- By-product mitigation : Additives like NaBr and TEMPO in oxidation steps reduce over-oxidation byproducts .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR : 1H and 13C NMR confirm substituent positions (e.g., carbamoyl proton signals at δ 6.5–7.5 ppm and carboxylic acid protons at δ 12–13 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% achievable) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 194.1) .

Advanced Research Questions

Q. How do crystallographic studies using programs like SHELXL contribute to understanding the molecular conformation and hydrogen bonding patterns of this compound?

Methodological Answer:

- Structure refinement : SHELXL refines hydrogen atom positions via riding models (Uiso(H) = 1.2–1.5 × Ueq(parent atom)) and resolves disorder using restraints .

- Hydrogen bonding : Centrosymmetric dimers with R_2$$^2(8) motifs form via O–H∙∙∙O interactions (distance: ~2.65 Å), critical for crystal packing .

- Dihedral angles : The carbamoyl group may tilt ~78° relative to the phenyl ring, influencing solubility and reactivity .

Q. In the synthesis of this compound, how can researchers address discrepancies between theoretical and experimental yields, and what analytical methods validate these findings?

Methodological Answer:

- Yield optimization : Kinetic studies (e.g., varying reaction time/temperature) identify rate-limiting steps. For example, extending bromination to 24 hours increases yield from 75% to 84% .

- Contradiction analysis : Compare NMR integration of product vs. by-product signals (e.g., unreacted starting material at δ 3.7 ppm for methoxy groups) .

- Mass balance : Quantify losses via TLC or HPLC to trace unaccounted mass (e.g., volatile byproducts in distillations) .

Q. What role does this compound play in the synthesis of bioactive compounds, and how can its derivatives be strategically modified for enhanced pharmacological activity?

Methodological Answer:

- Scaffold for drug design : The compound serves as a precursor for Combretastatin A-4 analogs via Perkin condensation/decarboxylation .

- Derivatization strategies :

- Electron-withdrawing groups : Introduce halogens (e.g., Br at position 3) to enhance binding affinity via dipole interactions .

- PEGylation : Attach polyethyleneglycol (PEG) chains to improve solubility (e.g., Fmoc-AEEA derivatives) .

- Activity validation : Use in vitro assays (e.g., tubulin polymerization inhibition for anticancer activity) to correlate structure-activity relationships .

Q. Data Contradiction and Experimental Design

Q. How should researchers resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

- Outlier handling : Programs like FCF_filter remove anomalous reflections (e.g., 4 reflections excluded via statistical tests) .

- Model validation : Cross-check SHELXL refinement with independent software (e.g., OLEX2) to verify hydrogen bonding geometries .

- Thermal parameters : Compare Ueq values for carbamoyl vs. acetic acid groups to identify disorder or static displacement .

Q. What experimental design considerations are critical for regioselective functionalization of this compound?

Methodological Answer:

- Directing groups : The carbamoyl moiety acts as a meta-director, guiding electrophilic substitution to position 5 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Competition assays : Monitor reaction progress via 19F NMR if using fluorinated reagents to track regioselectivity .

属性

IUPAC Name |

2-(2-carbamoylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJWJJACBUZDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。